4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile
Description
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 2242793-18-4) is a benzonitrile derivative with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol . Its structure features a benzonitrile core substituted with a phenoxy group containing an amino (-NH₂) and hydroxymethyl (-CH₂OH) moiety at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17/h1-7,17H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVSXBJWCPCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile typically involves the reaction of 4-aminophenol with 4-cyanophenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-(4-Amino-3-(carboxymethyl)phenoxy)benzonitrile.
Reduction: Formation of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophiles, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogen-Substituted Analogues
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8)
- Molecular Formula: C₁₄H₁₀BrNO₂
- Molecular Weight : 304.14 g/mol
- Key Features: Bromine substitution at the 4-position of the phenoxy group replaces the amino group in the parent compound.
- Applications : Serves as a key intermediate in synthesizing Crisaborole (AN-2728) , a topical phosphodiesterase-4 inhibitor for dermatitis . It also inhibits protein kinases and is used in OLED production due to luminescent properties .
- Comparison: The bromine atom increases molecular weight by ~64 g/mol and likely enhances lipophilicity, affecting membrane permeability. The absence of the amino group may reduce hydrogen-bonding capacity, altering target specificity compared to the parent compound .
2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile (CAS: 906673-58-3)
Amino- and Fluorine-Containing Analogues
(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS: 488787-59-3)
- Molecular Formula : C₂₁H₂₄FN₂O₂
- Molecular Weight : 342.41 g/mol
- Key Features: Incorporates a dimethylamino group, a fluorophenyl ring, and a hydroxybutyl chain.
- Applications : By-product in the synthesis of the antidepressant citalopram ; critical for studying drug purity .
- Comparison: The fluorophenyl and dimethylamino groups enhance steric bulk and electron-withdrawing effects, likely improving blood-brain barrier penetration compared to the parent compound. The hydroxybutyl chain adds conformational flexibility, influencing receptor binding .
Heterocyclic and Trifluoromethyl Analogues
4-((4-(2-Fluoro-4-(pyridin-3-yl)phenoxy)-5-(hydroxymethyl)pyrimidin-2-yl)amino)benzonitrile (Compound 9m)
- Molecular Formula : C₂₃H₁₇FN₄O₂
- Molecular Weight : 408.41 g/mol
- Key Features : Pyrimidine and pyridine rings introduce aromatic heterocycles.
- Comparison : The pyrimidine-pyridine core expands π-π stacking interactions, enhancing binding to viral enzymes. The hydroxymethyl group aligns with the parent compound, but the fluorine atom increases metabolic stability .
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile (42a)
Aldehyde-Functionalized Analogues
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9)
- Molecular Formula: C₁₄H₈BrNO₂
- Molecular Weight : 302.13 g/mol
- Key Features : Formyl (-CHO) group replaces the hydroxymethyl group.
- Applications : Intermediate in synthesizing more complex derivatives via aldehyde reactivity .
- Comparison : The aldehyde group increases electrophilicity, making it reactive in nucleophilic additions (e.g., forming Schiff bases). This contrasts with the hydroxymethyl group’s stability, suggesting divergent synthetic utility .
Structural and Functional Comparison Table
Key Research Findings
Halogenation Effects : Bromine substitution (e.g., 906673-45-8) increases molecular weight and lipophilicity, favoring applications in kinase inhibition and materials science .
Amino and Fluorine Modifications: Compounds like the citalopram by-product (488787-59-3) demonstrate enhanced CNS targeting due to fluorine and dimethylamino groups .
Heterocyclic Integration : Pyrimidine-pyridine derivatives (e.g., 9m) show superior enzymatic inhibition due to expanded aromatic interactions .
Trifluoromethyl Utility : The -CF₃ group in 42a improves metabolic stability and target engagement, critical for anticancer drug design .
Biological Activity
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile, also known as a benzonitrile derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an amino group and a hydroxymethyl group, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer and antimicrobial effects.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For example:
- Case Study : A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM, suggesting a moderate level of potency against this cell line .
- Mechanism of Action : The compound appears to inhibit cell proliferation by interfering with the cell cycle, leading to increased apoptosis rates in tumor cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity:
- Case Study : In a study assessing antibacterial properties, this compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 40 μg/mL .
- Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzonitrile derivatives:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Hydroxymethyl | Enhances solubility | Improves bioavailability |
| Amino Group | Increases binding affinity | Essential for receptor interaction |
Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis of Analogs : Researchers have synthesized various analogs with modifications at the phenyl ring. These modifications have led to improved anticancer activities, with some derivatives showing IC50 values lower than that of the parent compound .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor growth. For instance, one study reported a significant reduction in tumor size in mice treated with a derivative of this compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
